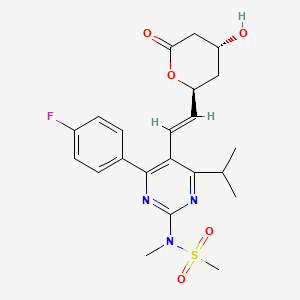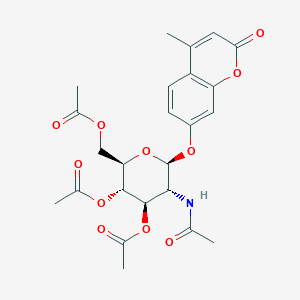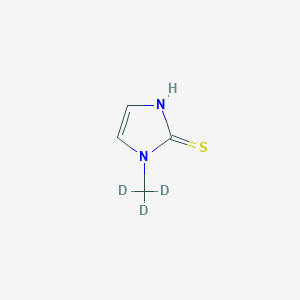
ロズバスタチンラクトン
説明
Rosuvastatin lactone is a synthetic, small-molecule drug used to treat hypercholesterolemia (high cholesterol levels in the blood) and other lipid disorders. It is a member of the statin class of drugs, which are used to lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase. Rosuvastatin lactone has been approved for use in the United States since 2003 and is available in both tablet and capsule forms.
科学的研究の応用
心臓血管疾患の管理
ロズバスタチンラクトンは、主に心臓血管疾患の管理における役割で知られています。これは、コレステロール合成において重要な役割を果たす酵素であるHMG-CoAレダクターゼを阻害することによって機能します。この阻害は、細胞表面の低密度リポタンパク質(LDL)受容体の数を増加させ、それによって血液中のLDLコレステロールレベルを低下させます。 このメカニズムは、アテローム性動脈硬化症および関連する心臓血管疾患の予防に不可欠です {svg_1}.
抗炎症および免疫調節効果
ロズバスタチンのラクトン型は、その抗炎症および免疫調節特性について研究されています。これらの効果は、さまざまな炎症性疾患に有益であり、アルツハイマー病などの疾患の治療にまで及ぶ可能性があります。 ラクトン型の疎水性により、細胞に受動的に拡散することができるため、これらの多面的効果を発揮できます {svg_2}.
抗癌の可能性
研究によると、ロズバスタチンラクトンは抗癌特性を持っている可能性があります。ラクトン型は、プロテアソーム活性を調節できます。これは、プロテアソームが細胞周期を調節するタンパク質の分解に関与しているため重要です。 この調節は、癌細胞の増殖を潜在的に阻害する可能性があります {svg_3}.
スタチン誘発ミオパチー
ロズバスタチンラクトンの疎水性は、スタチン誘発ミオパチーの発生と相関しています。この状態は、ミトコンドリア複合体IIIの阻害に関連しています。 ラクトン型がこの有害な影響における役割を理解することは、スタチン療法を受けている患者におけるミオパチーのリスクを軽減するための戦略を開発するのに役立ちます {svg_4}.
COVID-19の予防
ロズバスタチンラクトンを含むスタチンは、COVID-19感染の予防に役割を果たす可能性があるという証拠が新たに出てきています。 スタチンの抗炎症および免疫調節効果は、感染の重症度を軽減したり、感染を完全に予防したりする可能性があります {svg_5}.
動力学的研究と薬物の安定性
ロズバスタチンラクトンの動力学的研究は、さまざまな条件下での薬物の安定性についての洞察を提供しました。これらの研究は、さまざまな溶媒条件下でのロズバスタチンカルシウムからラクトン型への分解プロセスを理解するために不可欠です。 このような知識は、安定な製剤の開発と薬効の確保に不可欠です {svg_6}.
作用機序
Target of Action
Rosuvastatin Lactone primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, Rosuvastatin Lactone effectively reduces the endogenous production of cholesterol in the liver .
Mode of Action
Rosuvastatin Lactone acts as a competitive inhibitor of HMG-CoA Reductase . It binds to the enzyme, preventing it from interacting with its natural substrate, HMG-CoA . This inhibition disrupts the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol . The reduction in hepatic cholesterol levels leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocyte membranes, stimulating LDL catabolism .
Biochemical Pathways
The primary biochemical pathway affected by Rosuvastatin Lactone is the cholesterol synthesis pathway . By inhibiting HMG-CoA Reductase, the drug disrupts the production of mevalonic acid, a key intermediate in the synthesis of cholesterol . This leads to a decrease in the levels of cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL), all of which play significant roles in lipid metabolism and transport .
Pharmacokinetics
Rosuvastatin Lactone exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The drug has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours .
Result of Action
The molecular and cellular effects of Rosuvastatin Lactone’s action primarily involve the reduction of cholesterol levels . By inhibiting HMG-CoA Reductase, the drug reduces the endogenous production of cholesterol, leading to a decrease in the levels of cholesterol, LDL, and VLDL . This results in a lower risk of cardiovascular disease, including myocardial infarction and stroke .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Rosuvastatin Lactone. For instance, genetic variation, such as polymorphisms in the SLCO1B1 gene, can impact the pharmacokinetics of the drug, leading to variability in systemic exposure . Additionally, drug-drug interactions, renal or liver dysfunction can also affect the drug’s action
生化学分析
Biochemical Properties
Rosuvastatin Lactone plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with 3-hydroxy-3-methylglutaryl-coenzyme A reductase, where Rosuvastatin Lactone acts as an inhibitor, reducing cholesterol synthesis. Additionally, it binds to plasma proteins, which affects its distribution and bioavailability in the body .
Cellular Effects
Rosuvastatin Lactone influences various types of cells and cellular processes. In hepatocytes, it reduces the synthesis of cholesterol, leading to a decrease in low-density lipoprotein cholesterol levels. This compound also affects cell signaling pathways, particularly those involved in lipid metabolism and inflammation. Rosuvastatin Lactone can modulate gene expression related to cholesterol biosynthesis and uptake, impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of Rosuvastatin Lactone involves its binding to 3-hydroxy-3-methylglutaryl-coenzyme A reductase, inhibiting the enzyme’s activity. This inhibition reduces the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a precursor in cholesterol biosynthesis. Rosuvastatin Lactone also affects the expression of genes involved in cholesterol metabolism, further reducing cholesterol levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rosuvastatin Lactone change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that Rosuvastatin Lactone maintains its inhibitory effects on cholesterol synthesis over extended periods. Its stability and efficacy can be influenced by factors such as temperature and pH .
特性
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEGVMSNJOCVHT-VEUZHWNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901034473 | |
| Record name | Rosuvastatin-5S-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
503610-43-3 | |
| Record name | Rosuvastatin lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503610433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosuvastatin-5S-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rosuvastatin Lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROSUVASTATIN LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL37W41F3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)

![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)
![rac-(4aα)-4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy]-11-formyl-6H-benzofuran[3a,3,2-e,f][2]benzaze](/img/no-structure.png)


![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)
![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)